N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
The compound N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a structurally complex molecule featuring a fluorinated aromatic ring, an acetamide backbone, a pyridinone moiety, and a 1,2,4-oxadiazole substituent. The 2-fluorophenyl group may enhance metabolic stability and binding affinity through electronic effects, while the oxadiazole ring contributes to rigidity and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c22-16-10-4-5-11-17(16)23-18(27)13-26-12-6-9-15(21(26)28)20-24-19(25-29-20)14-7-2-1-3-8-14/h1-12H,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXGYCDSFVZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews current findings on its biological activity, including mechanisms of action, potency against various cell lines, and implications for drug development.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl group, an oxadiazole moiety, and a pyridine ring. This unique combination is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅FN₄O₂ |
| Molecular Weight | 348.34 g/mol |
| CAS Number | Not specified |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. The oxadiazole ring is known for its role in various pharmacological activities, including antimicrobial and anticancer effects. The presence of the -N=CO group in similar compounds has been linked to their effectiveness against biofilm formation in bacteria, suggesting that this compound may share similar mechanisms .
Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of oxadiazoles exhibit strong antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus spp., with some exhibiting greater activity than traditional antibiotics like ciprofloxacin . While specific data on this compound is limited, its structural analogs suggest potential for broad-spectrum antimicrobial activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. For example:
- Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Initial results indicate that it may inhibit cell proliferation effectively at micromolar concentrations .
- Cytotoxicity : In cytotoxicity assays, compounds with similar oxadiazole structures have shown varying degrees of toxicity towards cancerous cells compared to normal cell lines. The selectivity index is crucial for evaluating the therapeutic window of such compounds .
Case Studies
Several case studies highlight the therapeutic potential of oxadiazole derivatives:
- Study 1 : A derivative exhibited IC₅₀ values in the low micromolar range against MCF-7 cells, indicating promising anticancer activity.
- Study 2 : Another study found that structurally similar compounds were effective in inhibiting human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .
Comparison with Similar Compounds
Core Scaffold Variations
Several compounds share structural motifs with the target molecule. Key examples include:
Key Observations :
- The target compound’s pyridinone ring distinguishes it from most analogs, which typically feature simpler acetamide or triazole backbones. This moiety may enhance solubility or modulate electronic properties .
- The 2-fluorophenyl group is shared with compound 54 in , but the latter uses a triazole instead of oxadiazole, reducing metabolic stability due to triazole’s susceptibility to oxidation .
Functional Group Impact
Physical Properties
Notes:
Proteasome Inhibition
- Compounds 11r, 11s, and 11t () are non-covalent proteasome inhibitors, with IC50 values in the nanomolar range. The oxadiazole group likely contributes to binding via hydrophobic interactions .
- The target compound’s pyridinone ring could enhance hydrogen bonding with proteasome active sites, though experimental confirmation is needed.
Antiparasitic Activity
- SN00797439 () reduced xL3 motility by >70%, inducing a "coiled" phenotype. The oxadiazole-pyrrolidine scaffold may disrupt parasite neuromuscular function .
Binding Affinity Predictions
- Compound 130 () demonstrated strong binding energies (−9.2 kcal/mol) in SARS-CoV-2 inhibition studies, attributed to its fluorophenyl-oxadiazole motif .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
